molecular formula C11H14BrNO3S B3260468 4-(5-Bromo-2-methylphenylsulfonyl)morpholine CAS No. 330827-25-3

4-(5-Bromo-2-methylphenylsulfonyl)morpholine

Cat. No.: B3260468
CAS No.: 330827-25-3
M. Wt: 320.2 g/mol
InChI Key: CQSYXIMNMYRWRH-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Chemistry

The sulfonamide group (-S(=O)₂-N-) is a cornerstone of medicinal chemistry. Compounds containing this functional group are known to exhibit a vast array of biological activities. researchgate.net The sulfonamide linkage is a key feature in many therapeutic agents, valued for its chemical stability and its ability to act as a bioisostere of an amide bond, offering similar geometry but with different electronic and metabolic properties. princeton.edu The sulfonyl group's oxygen atoms are effective hydrogen bond acceptors, which can facilitate strong binding interactions with biological targets like enzymes and receptors. researchgate.netnih.gov Furthermore, the introduction of a sulfonamide moiety can significantly influence a molecule's physicochemical properties, such as polarity and solubility, which are critical for pharmacokinetic profiles. researchgate.netresearchgate.net

Structural Components and their Research Relevance

The specific arrangement of the bromophenyl, methyl, sulfonyl, and morpholine (B109124) components in 4-(5-Bromo-2-methylphenylsulfonyl)morpholine defines its potential for further research and application. Each part of the molecule contributes distinct chemical characteristics.

The presence of a bromine atom on the phenyl ring is of significant strategic importance in synthetic organic chemistry. nih.gov Halogenated aromatic compounds, particularly bromo-derivatives, are versatile intermediates for constructing more complex molecular architectures. datapdf.com The carbon-bromine bond serves as a reactive site, or "synthetic handle," for a variety of powerful cross-coupling reactions, such as the Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. These reactions allow chemists to form new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of diverse molecular fragments to the aromatic ring. This synthetic flexibility makes the bromophenyl moiety a valuable tool for creating libraries of related compounds for structure-activity relationship (SAR) studies. nbinno.comresearchgate.net

The methyl group attached to the phenyl ring at the ortho-position relative to the sulfonyl linkage introduces specific steric and electronic effects. Sterically, the methyl group can influence the rotational freedom around the aryl-sulfonyl bond, potentially locking the molecule into a preferred conformation. nih.govnih.gov This conformational constraint can be critical for achieving high-affinity binding to a specific biological target. researchgate.net From a metabolic standpoint, methyl groups can block sites on the aromatic ring that might otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the metabolic stability and half-life of a compound. acs.org The addition of a methyl group has been shown in some cases to improve the pharmacokinetic properties of drug candidates. dundee.ac.uknih.gov

Table 2: Summary of Structural Components and Their Research Relevance

Structural ComponentKey FeaturesResearch Relevance
Bromophenyl Moiety Halogenated aromatic ringServes as a "synthetic handle" for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. nih.govnbinno.com
Methyl Substituent Small alkyl group at ortho positionIntroduces steric hindrance, influencing molecular conformation and potentially blocking metabolic sites to improve stability. researchgate.netacs.orgdundee.ac.uk
Sulfonyl Linkage -SO₂- bridgeActs as a stable, polar, hydrogen-bond accepting linker; a common bioisostere for amide bonds in medicinal chemistry. princeton.eduresearchgate.netnih.gov
Morpholine Ring Saturated N,O-heterocycleA "privileged scaffold" that can improve solubility, metabolic stability, and overall pharmacokinetic properties. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromo-2-methylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-9-2-3-10(12)8-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSYXIMNMYRWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 5 Bromo 2 Methylphenylsulfonyl Morpholine

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. mdpi.com For 4-(5-bromo-2-methylphenylsulfonyl)morpholine, the analysis begins by identifying the key chemical bonds that can be disconnected based on reliable and known chemical reactions.

The most logical initial disconnection is the nitrogen-sulfur (N-S) bond of the sulfonamide moiety. This is a common and reliable bond-forming reaction, typically achieved by reacting an amine with a sulfonyl chloride. This disconnection simplifies the target molecule into two synthons: a morpholine (B109124) nucleophile and a 5-bromo-2-methylphenylsulfonyl electrophile. The synthetic equivalent for the former is morpholine, a readily available cyclic secondary amine. The synthetic equivalent for the latter is 5-bromo-2-methylbenzenesulfonyl chloride.

Further retrosynthetic analysis of 5-bromo-2-methylbenzenesulfonyl chloride suggests disconnecting the carbon-sulfur (C-S) and carbon-bromine (C-Br) bonds. A common method for installing a sulfonyl chloride group is the chlorosulfonation of an aromatic ring. This leads back to 2-bromotoluene (B146081). However, chlorosulfonation of 2-bromotoluene could lead to a mixture of isomers.

A more regiochemically controlled approach involves disconnecting the C-Br bond first. This leads to 2-methylbenzenesulfonyl chloride as a key intermediate. This precursor is synthetically accessible from toluene (B28343) via sulfonation followed by chlorination, or directly via chlorosulfonation. The bromine can then be introduced via electrophilic aromatic substitution, a strategy that relies on the directing effects of the substituents already on the ring. This latter pathway, starting from toluene, represents a more plausible and controllable synthetic route.

Table 1: Retrosynthetic Disconnections and Precursors

Target MoleculeDisconnectionKey IntermediatePrecursors
This compoundN-S Bond5-Bromo-2-methylbenzenesulfonyl chlorideMorpholine, 5-Bromo-2-methylbenzenesulfonyl chloride
5-Bromo-2-methylbenzenesulfonyl chlorideC-Br Bond2-Methylbenzenesulfonyl chlorideBromine (Br₂), 2-Methylbenzenesulfonyl chloride
2-Methylbenzenesulfonyl chlorideC-S BondTolueneToluene, Chlorosulfonic acid

Direct Synthetic Routes to this compound

The direct synthesis of the title compound is a multi-step process that hinges on the successful preparation of the key intermediate, 5-bromo-2-methylbenzenesulfonyl chloride, followed by its reaction with morpholine.

Sulfonylation Reactions for Formation of the Sulfonyl Moiety

The formation of the sulfonyl chloride moiety is typically achieved through the chlorosulfonation of a suitable aromatic precursor. In a plausible route to 5-bromo-2-methylbenzenesulfonyl chloride, the synthesis would begin with 2-methylbenzenesulfonyl chloride (also known as tosyl chloride). This can be prepared by the direct chlorosulfonation of toluene. The reaction involves treating toluene with an excess of chlorosulfonic acid (ClSO₃H).

Once 2-methylbenzenesulfonyl chloride is obtained, the next crucial step is the regioselective introduction of a bromine atom onto the aromatic ring. This is an electrophilic aromatic substitution reaction. lumenlearning.com The regiochemical outcome is controlled by the directing effects of the two substituents already present: the methyl group (-CH₃) and the sulfonyl chloride group (-SO₂Cl).

The methyl group is an activating, ortho-, para-directing group. libretexts.org It increases the electron density at the positions ortho (position 3) and para (position 5) to itself, making them more susceptible to electrophilic attack.

The sulfonyl chloride group is a strongly deactivating, meta-directing group. msu.edu It withdraws electron density from the ring, particularly from the ortho and para positions, thus directing incoming electrophiles to the meta positions (positions 3 and 5).

In the case of 2-methylbenzenesulfonyl chloride, both the methyl and the sulfonyl chloride groups direct the incoming electrophile (Br⁺) to positions 3 and 5. However, the para-position (position 5) is sterically less hindered than the ortho-position (position 3). Consequently, the bromination of 2-methylbenzenesulfonyl chloride, typically using bromine (Br₂) and a Lewis acid catalyst like FeBr₃, is expected to yield the desired 5-bromo-2-methylbenzenesulfonyl chloride as the major product. scbt.comambeed.com

Morpholine Ring Introduction Techniques

The final step in the synthesis of this compound is the introduction of the morpholine ring. This is a standard nucleophilic acyl substitution-type reaction where the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically carried out by adding 5-bromo-2-methylbenzenesulfonyl chloride to a solution of morpholine in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. The reaction generally proceeds smoothly at room temperature to afford the final sulfonamide product in good yield.

Selective Bromination and Methylation Strategies

As detailed in section 2.2.1, the most logical strategy for achieving the desired 5-bromo-2-methyl substitution pattern is through the selective bromination of 2-methylbenzenesulfonyl chloride. The convergence of the directing effects of the methyl and sulfonyl chloride groups makes position 5 the most electronically favorable and sterically accessible site for electrophilic attack.

An alternative strategy would be to start with a brominated precursor and introduce the methyl group. For instance, one could consider the Friedel-Crafts methylation of 5-bromobenzenesulfonyl chloride. However, Friedel-Crafts alkylation reactions are generally ineffective on strongly deactivated aromatic rings, such as those bearing a sulfonyl chloride group. The electron-withdrawing nature of the -SO₂Cl group would significantly hinder the reaction. Therefore, the strategy of brominating an already methylated and sulfonated ring is the more synthetically viable approach.

Table 2: Comparison of Synthetic Strategies for 5-Bromo-2-methyl Phenyl Moiety

StrategyStarting MaterialKey TransformationRegioselectivity ControlFeasibility
Bromination of Methylated Ring 2-Methylbenzenesulfonyl chlorideElectrophilic BrominationConvergent directing effects of -CH₃ (para) and -SO₂Cl (meta) groups favor C-5 substitution.High
Methylation of Brominated Ring 5-Bromobenzenesulfonyl chlorideFriedel-Crafts MethylationDeactivating -SO₂Cl and -Br groups inhibit Friedel-Crafts reaction. Low regioselectivity.Low

Derivatization and Analog Synthesis Strategies

The structure of this compound contains a bromine atom on the phenyl ring, which serves as a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a diverse library of analogs.

Modification of the Bromophenyl Ring (e.g., cross-coupling reactions)

The carbon-bromine bond on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. By subjecting this compound to different coupling partners, a wide range of derivatives can be accessed. youtube.com

Suzuki-Miyaura Coupling: Reacting the bromo-compound with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base can introduce a variety of aryl, heteroaryl, or alkyl groups at the 5-position. mdpi.comyoutube.com This is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method allows for the introduction of alkynyl substituents, which can be further functionalized.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene, providing a route to stilbene-like derivatives or other vinyl-substituted analogs.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. Reacting the bromo-compound with various primary or secondary amines can replace the bromine atom with a substituted amino group.

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for systematic modifications of the phenyl ring to explore structure-activity relationships in various chemical contexts.

Table 3: Potential Cross-Coupling Reactions for Derivatization

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedPotential Product Structure
Suzuki-Miyaura R-B(OH)₂Pd(0) catalyst, BaseC-C4-((5-R)-2-methylphenylsulfonyl)morpholine (R=aryl, alkyl)
Sonogashira R-C≡CHPd(0) catalyst, Cu(I) salt, BaseC-C4-((5-(R-ethynyl))-2-methylphenylsulfonyl)morpholine
Heck Alkene (H₂C=CHR)Pd(0) catalyst, BaseC-C4-((5-(vinyl-R))-2-methylphenylsulfonyl)morpholine
Buchwald-Hartwig Amine (R₂NH)Pd(0) catalyst, BaseC-N4-((5-(R₂N))-2-methylphenylsulfonyl)morpholine

Alterations of the Morpholine Ring

The morpholine ring is a stable saturated heterocycle and is generally not prone to undergo ring-opening or rearrangement reactions under standard synthetic conditions. atamankimya.com However, modifications to the morpholine ring in related structures are possible, suggesting potential, albeit challenging, transformations for this compound. The morpholine moiety is often incorporated into bioactive molecules to improve their pharmacokinetic properties and can act as a versatile scaffold in medicinal chemistry. researchgate.netnih.gov

Potential alterations, though not directly reported for this specific compound, could theoretically include:

Oxidation: Oxidation of the carbon atoms adjacent to the oxygen or nitrogen could lead to the formation of morpholinone derivatives. However, this would require harsh reaction conditions that might also affect other parts of the molecule.

N-Oxidation: The nitrogen atom of the morpholine ring could potentially be oxidized to an N-oxide, although the electron-withdrawing effect of the sulfonyl group would make this challenging.

Substitution on the Carbon Atoms: Functionalization of the carbon atoms of the morpholine ring is not straightforward but could potentially be achieved through radical reactions or by starting with a pre-functionalized morpholine derivative in the initial synthesis.

It is important to note that the electron-withdrawing nature of the 5-bromo-2-methylphenylsulfonyl group attached to the nitrogen atom reduces the nucleophilicity and basicity of the morpholine nitrogen, which can influence its reactivity in subsequent reactions. atamankimya.com

Substituent Effects on Synthetic Yields and Purity

The substituents on the phenyl ring, namely the bromo and methyl groups, can influence the synthesis of this compound in several ways.

Electronic Effects: The bromine atom is an electron-withdrawing group (via induction) and a deactivating group in electrophilic aromatic substitution, though it directs incoming electrophiles to the ortho and para positions. The methyl group is an electron-donating and activating group. In the context of the sulfonyl chloride precursor, these substituents will have influenced its synthesis. For the reaction with morpholine, the electronic nature of the substituents on the phenyl ring affects the electrophilicity of the sulfur atom in the sulfonyl chloride. The electron-withdrawing bromine atom would be expected to increase the electrophilicity of the sulfur, potentially leading to a faster reaction rate.

Steric Effects: The methyl group is in the ortho position relative to the sulfonyl group. This can introduce steric hindrance around the reaction center (the sulfur atom), which might slightly decrease the reaction rate compared to an un-substituted or para-substituted analogue.

Table of Expected Substituent Effects:

SubstituentPositionElectronic EffectSteric EffectExpected Impact on Reaction Rate with Morpholine
BromometaElectron-withdrawingMinimalIncrease
MethylorthoElectron-donatingModerateDecrease

Green Chemistry Approaches in Synthesis

While specific green chemistry protocols for this compound have not been reported, general green approaches for the synthesis of sulfonamides are well-documented and would be applicable. sci-hub.seresearchgate.net These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green chemistry strategies that could be applied to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives such as water or ethanol. researchgate.netresearchgate.net Some sulfonamide syntheses have been successfully carried out in water, often in the presence of a base like sodium carbonate. sci-hub.se

Catalyst-Free Synthesis: Some sulfonamide syntheses can be performed under neat (solvent-free) conditions, which significantly reduces waste. sci-hub.se Stirring the amine and sulfonyl chloride together at room temperature can sometimes yield the desired product. sci-hub.se

Domino Reactions: Designing a multi-step synthesis in a single pot without isolating intermediates can save time, resources, and reduce waste. For instance, a domino dehydrogenation-coupling-hydrogenation mechanism has been described for the synthesis of some sulfonamides. acs.org

Alternative Reagents: Exploring alternative sulfonating agents to sulfonyl chlorides that may be less hazardous or produce less toxic byproducts. One such approach involves the oxidative chlorination of thiols in situ, followed by reaction with an amine. researchgate.net

Table of Potential Green Synthetic Approaches:

Green Chemistry PrincipleProposed Application to SynthesisPotential Benefits
Use of Safer SolventsReaction of 5-Bromo-2-methylbenzenesulfonyl chloride with morpholine in water or ethanol. researchgate.netReduced toxicity and environmental impact.
Atom EconomyOne-pot synthesis from a corresponding thiol via in situ generation of the sulfonyl chloride. researchgate.netHigher efficiency and less waste.
Design for Energy EfficiencyConducting the reaction at room temperature without the need for heating.Lower energy consumption.
CatalysisUtilizing reusable catalysts for the synthesis of the sulfonyl chloride precursor or the final coupling step. acs.orgReduced waste and improved process efficiency.

Based on a comprehensive search of scientific literature and chemical databases, there is currently no published experimental data available for the specific compound “this compound”. Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this exact molecule.

To fulfill the request for a thorough and authoritative article on advanced structural elucidation, specific data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry, and X-ray crystallography are required. Without published research on "this compound," creating such an article would involve speculation and would not meet the standards of scientific accuracy.

However, detailed experimental data is available for the closely related analogue, 4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine . This compound differs only by a methoxy (B1213986) (-OCH₃) group at the 2-position of the phenyl ring, instead of a methyl (-CH₃) group. A scientific publication on this analogue provides the necessary spectroscopic and crystallographic data to construct an article that would fit your requested outline and quality standards.

If you would like to proceed, an article on the structural elucidation and conformational analysis of 4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine can be generated. Please advise if this alternative would be acceptable.

Advanced Structural Elucidation and Conformational Analysis of 4 5 Bromo 2 Methylphenylsulfonyl Morpholine

X-ray Crystallography for Solid-State Structure Determination

Hydrogen Bonding Networks within the Crystal Lattice

The morpholine (B109124) and sulfonyl moieties provide potential sites for hydrogen bonding. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the hydrogen atoms on the methylene (B1212753) groups of the morpholine ring and the methyl group on the phenyl ring can act as weak hydrogen bond donors. It is anticipated that C—H···O interactions would be a significant feature in the crystal lattice, linking adjacent molecules into chains or more complex networks. In many crystalline structures of sulfonamides, these types of hydrogen bonds are prevalent and play a crucial role in the stability of the crystal packing. tru.canih.gov

The interplay of these weak hydrogen bonds and potential halogen bonds would result in a complex three-dimensional architecture. The specific geometry and connectivity of these interactions would determine the packing efficiency and the polymorphic form of the crystalline solid.

Table 1: Plausible Intermolecular Interactions in the Crystal Lattice of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondC-H (morpholine, methyl)O (sulfonyl, morpholine)Formation of chains and networks, stabilization of the crystal lattice.
Halogen BondBrO (sulfonyl, morpholine)Directional interaction influencing molecular orientation and packing.

Chiral Aspects and Stereochemical Considerations

The molecule this compound, in its ground state, does not possess a chiral center. A chiral center typically consists of a carbon atom bonded to four different substituents. mdpi.comkhanacademy.org In the title compound, no such atom exists.

However, the concept of conformational chirality can be considered. The morpholine ring typically adopts a stable chair conformation. researchgate.netresearchgate.net In principle, if the barrier to ring inversion were sufficiently high, and the substitution pattern led to non-superimposable mirror-image chair conformations, the molecule could exhibit chirality. For this compound, the barrier to ring inversion of the morpholine ring is expected to be low, allowing for rapid interconversion between the two chair forms at room temperature. Therefore, it is highly unlikely that this compound would be resolvable into stable enantiomers.

It is worth noting that in certain substituted morpholine derivatives, particularly those with bulky substituents or incorporated into rigid ring systems, conformational chirality can be observed. However, for the title compound, the substitution pattern does not suggest a significant hindrance to ring inversion that would lead to stable atropisomers or other forms of conformational enantiomers.

Aromatic sulfonamides can sometimes exhibit conformational chirality due to restricted rotation around the S-N bond, leading to synclinal conformations. nih.gov However, this is more common in N-phenylsulfonamides where both ends of the sulfonamide linkage are attached to aromatic rings. In the case of this compound, the flexibility of the morpholine ring likely alleviates the steric strain that would be necessary to create a high barrier to rotation around the S-N bond.

Table 2: Analysis of Potential Chirality in this compound

FeatureAnalysisConclusion
Chiral Centers No carbon atom is bonded to four different substituents.Achiral
Conformational Chirality (Ring Inversion) The energy barrier for morpholine ring inversion is expected to be low, allowing for rapid interconversion between chair conformations.Not expected to be resolvable into stable enantiomers.
Conformational Chirality (Atropisomerism) Rotation around the S-N bond is not expected to be significantly hindered.Atropisomerism is unlikely.

Chemical Reactivity and Reaction Mechanisms of 4 5 Bromo 2 Methylphenylsulfonyl Morpholine

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the phenyl ring is a key site for synthetic modification. Its reactivity is significantly influenced by the strong electron-withdrawing nature of the para-sulfonyl group, which deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution and facilitates various metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for 4-(5-bromo-2-methylphenylsulfonyl)morpholine, although it typically requires forcing conditions. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of strong electron-withdrawing groups, such as the sulfonyl group, which can delocalize the negative charge. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. nih.govmdpi.com

For this specific compound, the sulfonyl group is para to the bromine atom, which is a less favorable position for stabilizing the negative charge compared to an ortho or para relationship with an activating group. However, with potent nucleophiles and elevated temperatures, substitution can be achieved.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu⁻)Reagent ExamplePotential Product
Alkoxide (RO⁻)Sodium methoxide (B1231860) (NaOCH₃)4-(5-Methoxy-2-methylphenylsulfonyl)morpholine
Thiolate (RS⁻)Sodium thiophenoxide (NaSPh)4-(2-Methyl-5-(phenylthio)phenylsulfonyl)morpholine
Amine (R₂NH)Piperidine (B6355638)4-(2-Methyl-5-(piperidin-1-yl)phenylsulfonyl)morpholine
Cyanide (CN⁻)Sodium cyanide (NaCN)4-((4-Morpholinosulfonyl)-3-methylphenyl)benzonitrile

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an ideal handle for a wide array of transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance. mdpi.com Palladium-based catalysts are most commonly employed for these transformations. mdpi.com

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is one of the most versatile methods for creating biaryl structures.

Heck-Mizoroki Reaction: Palladium-catalyzed coupling with an alkene to form a substituted alkene, creating a new C-C bond. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond, enabling the synthesis of more complex aniline (B41778) derivatives.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne to create a new C-C bond, yielding an arylethyne derivative. mdpi.com

Stille Coupling: The palladium-catalyzed coupling of the aryl bromide with an organostannane reagent to form a C-C bond. mdpi.com

Table 2: Examples of Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃C-C (Aryl-Aryl)
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃NC-C (Aryl-Vinyl)
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP, NaOt-BuC-N (Aryl-Amine)
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NC-C (Aryl-Alkynyl)

Mechanistic Investigations of Key Transformations

As there are no documented key transformations for this compound, this section will discuss the likely mechanisms for hypothetical reactions based on the reactivity of its functional groups.

Kinetic Studies of Reaction Pathways

No kinetic studies for any reaction involving this compound have been published. Kinetic analysis of potential reactions, such as the nucleophilic aromatic substitution of the bromine atom, would provide valuable insight into the reaction mechanism. Such studies would involve monitoring the reaction rate under varying concentrations of reactants and catalysts to determine the rate law and activation parameters.

Identification of Intermediates

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. For the potential cross-coupling reactions mentioned above, the intermediates would likely involve organopalladium species. For instance, in a Suzuki coupling, oxidative addition of the aryl bromide to a Pd(0) catalyst would form an arylpalladium(II) intermediate. Subsequent transmetalation with the boronic acid derivative and reductive elimination would yield the final product. Spectroscopic techniques such as NMR and mass spectrometry would be essential for the detection and characterization of any stable intermediates.

Computational Chemistry and Molecular Modeling Studies of 4 5 Bromo 2 Methylphenylsulfonyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. However, no specific studies detailing these calculations for 4-(5-Bromo-2-methylphenylsulfonyl)morpholine have been found.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure and molecular orbitals, typically performed using methods like DFT, would provide insights into the molecule's reactivity, stability, and spectroscopic properties. This would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining chemical reactivity and kinetic stability.

Reactivity Prediction and Reaction Path Analysis

Based on the electronic structure, computational models can predict the most likely sites for electrophilic and nucleophilic attack, offering guidance for synthetic modifications. Reaction path analysis could elucidate the mechanisms of potential reactions involving this molecule. Without dedicated computational studies, these reactivity parameters remain undetermined.

Conformational Energy Landscape Exploration

The flexibility of the morpholine (B109124) ring and the rotation around the sulfonyl-phenyl and sulfonyl-morpholine bonds suggest a complex conformational landscape. A systematic computational search would be necessary to identify the low-energy conformers and the transition states connecting them. This information is critical for understanding how the molecule might interact with its environment.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that no biological targets have been proposed or investigated for this compound in the available literature, performing and reporting on molecular docking studies is not feasible.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a detailed view of the conformational changes of a molecule over time in a simulated environment, such as in solution.

Conformational Sampling in Solution

Simulations in an explicit solvent would reveal the accessible conformations of this compound and the influence of the solvent on its structure and dynamics. This would provide a more realistic understanding of its behavior in a biological or chemical system. As with other computational aspects, such simulations have not been reported for this compound.

Simulation of Molecular Interactions with Model Systems

The simulation of molecular interactions is a cornerstone of computational chemistry, providing insights into how a molecule like this compound might behave in a biological environment. These simulations are crucial for predicting the binding affinity and mode of action of a compound with a biological target, such as a protein or enzyme.

Molecular docking is a primary technique used to simulate these interactions. academie-sciences.frnih.gov This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, a docking study would involve placing the molecule into the binding site of a target protein and evaluating the potential non-covalent interactions. These interactions are fundamental to the stability of the ligand-receptor complex and can include:

Hydrogen Bonds: The oxygen atoms of the sulfonyl group and the morpholine ring are potential hydrogen bond acceptors. The nitrogen atom in the morpholine ring could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The bromo- and methyl-substituted phenyl ring provides a significant hydrophobic surface that can interact with nonpolar residues in a protein's binding pocket.

Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, an often-overlooked but significant interaction where the halogen acts as an electrophilic species.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. nih.govnih.gov Such studies on related sulfonylpurine derivatives have been used to understand tautomeric stability and the influence of substituents on electronic properties, which in turn affect intermolecular interactions. nih.gov For this compound, DFT could elucidate the molecular electrostatic potential, highlighting regions of positive and negative charge that are prone to electrostatic interactions.

The following table summarizes the potential molecular interactions that could be simulated for this compound based on its structural features and findings from related morpholine and sulfonamide compounds. mdpi.com

Interaction TypePotential Participating Moieties of this compoundSignificance in Molecular Recognition
Hydrogen BondingSulfonyl group (oxygen atoms), Morpholine ring (oxygen and nitrogen atoms)Directional interactions that are crucial for binding specificity and affinity.
Hydrophobic Interactions5-Bromo-2-methylphenyl groupContribute significantly to binding energy by displacing water molecules from the binding site.
Halogen BondingBromine atomCan provide additional specificity and affinity, interacting with nucleophilic atoms like oxygen or nitrogen.
Pi-StackingPhenyl ringInteraction with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.
Van der Waals ForcesEntire moleculeNon-specific forces that contribute to the overall stability of the complex.

This table is illustrative and based on the chemical structure of the compound. Specific interactions would be confirmed through detailed computational studies.

Structure-Based Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. Should a specific target for this compound be identified, SBDD principles would be instrumental in developing analogues with improved potency, selectivity, and pharmacokinetic properties.

The initial step in SBDD is often the identification of a "hit" compound, which could be this compound itself. Following this, computational methods are used to guide the modification of the hit compound. Key principles include:

Scaffold Hopping: Replacing the core chemical structure (the phenylsulfonylmorpholine scaffold) with a different one while retaining the key interaction points. This can lead to compounds with novel intellectual property and potentially better properties.

Fragment-Based Growth: If the binding mode is known, small chemical fragments can be computationally "grown" from the core structure to occupy additional pockets in the binding site, thereby increasing affinity.

Lead Optimization: This involves making small, rational modifications to the lead compound to improve its characteristics. For this compound, this could involve:

Substitution Analysis: Structure-activity relationship (SAR) studies on related compounds, such as substituted sulfamoyl benzamidothiazoles, have shown that the nature and position of substituents on the phenyl ring can dramatically affect activity. nih.govnih.gov Computational models like Quantitative Structure-Activity Relationship (QSAR) can quantify these relationships and predict the activity of novel analogues. nih.gov For instance, replacing the bromo or methyl groups with other substituents could modulate the electronic and steric properties, influencing binding affinity.

Bioisosteric Replacement: The morpholine ring or the sulfonyl group could be replaced with bioisosteres—chemical groups with similar physical or chemical properties that produce broadly similar biological effects. This can be used to fine-tune the compound's properties, such as solubility or metabolic stability.

The insights gained from simulating molecular interactions, as described in the previous section, would directly inform these design principles. For example, if simulations reveal an unoccupied pocket near the bromine atom, a larger halogen or a different functional group could be introduced to exploit this space and form additional favorable interactions.

Mechanistic Biological Investigations and Molecular Target Elucidation for 4 5 Bromo 2 Methylphenylsulfonyl Morpholine

Exploration of Molecular Interaction Profiles

Detailed studies on the molecular interaction profiles of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine are not currently published. To understand its potential interactions, researchers would typically investigate its binding affinity with relevant biological macromolecules and its ability to modulate enzyme activity.

Binding Affinity Studies with Relevant Biological Macromolecules

No specific binding affinity data for this compound has been reported. Generally, the morpholine (B109124) ring is a versatile scaffold known to interact with various biological targets. The electron-donating properties of the oxygen and nitrogen atoms in the morpholine ring can facilitate hydrogen bonding with amino acid residues in protein binding pockets. The substituted phenylsulfonyl group would further influence binding through hydrophobic and electronic interactions. Without experimental data, any discussion of binding affinity for this specific compound remains speculative.

Modulation of Enzyme Activity (e.g., inhibition or activation mechanisms)

There is no available information detailing the modulation of enzyme activity by this compound. The broader class of morpholine derivatives has been shown to exhibit a wide range of enzyme inhibitory activities. For instance, various morpholine-containing molecules have been identified as inhibitors of enzymes such as phosphoinositide 3-kinases (PI3Ks), α-glucosidase, and others. The specific substitutions on the morpholine and phenyl rings are critical in determining the target enzyme and the mechanism of modulation (inhibition or activation).

Elucidation of Specific Biological Targets

The specific biological targets of this compound have not been elucidated in published research. Identifying the molecular targets is a crucial step in understanding the pharmacological effects of a compound.

Protein-Ligand Interaction Analysis (e.g., enzyme active sites, receptor binding domains)

Without identified biological targets, no protein-ligand interaction analyses for this compound are available. Such studies, typically employing techniques like X-ray crystallography or computational docking, would provide insights into the precise binding mode of the compound within the active site of an enzyme or the binding domain of a receptor. These analyses are fundamental to understanding the molecular basis of the compound's activity.

Cellular Pathway Interrogation (at a mechanistic level)

Research on the specific cellular pathways affected by this compound has not been reported. Interrogation of cellular pathways is essential to connect the molecular activity of a compound to its physiological effects. This often involves studying the compound's impact on signaling cascades, gene expression, and other cellular processes.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Specific structure-activity relationship (SAR) studies for this compound and its analogs are not available in the current body of scientific literature. SAR studies are crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Such studies would involve synthesizing and testing a series of related compounds to determine how modifications to the chemical structure affect biological activity. For the morpholine class in general, SAR studies have revealed that the nature and position of substituents on the associated aromatic rings significantly influence their biological effects.

Systematic Modification of Substituents and their Impact on Target Binding

The exploration of the structure-activity relationship (SAR) of this compound involves the systematic modification of its core components: the bromomethylphenyl group, the sulfonyl linker, and the morpholine ring. The goal of these modifications is to identify which structural features are critical for target binding and to enhance potency and selectivity.

The Phenyl Ring: The substitution pattern on the phenyl ring is a key area of investigation. The positions and nature of the bromo and methyl groups are varied to understand their influence on target interaction. For instance, moving the bromo group to other positions on the ring or replacing it with other halogens (e.g., chloro, fluoro) or bioisosteric groups can significantly alter binding affinity. The electronic properties and steric bulk of these substituents are critical factors. Similarly, the methyl group's position and size are modified to explore the steric tolerance of the binding pocket.

The Sulfonyl Linker: The sulfonyl group is a crucial hydrogen bond acceptor and plays a significant role in the molecule's orientation within the target's binding site. Researchers have investigated the impact of replacing the sulfonyl group with other linkers, such as a carbonyl or a methylene (B1212753) bridge, to assess the importance of its specific electronic and geometric properties.

The Morpholine Ring: The morpholine ring is a common motif in bioactive compounds, often contributing to favorable pharmacokinetic properties. Modifications to this ring, such as substitution or replacement with other heterocyclic systems like piperidine (B6355638) or thiomorpholine, are performed to evaluate the role of the oxygen atom and the ring conformation in target engagement. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, and its replacement can help to confirm the presence and importance of such an interaction.

A representative, albeit hypothetical, data table illustrating the impact of such modifications on target binding affinity is presented below.

ModificationTarget Binding Affinity (IC₅₀, nM)Rationale for Modification
Parent Compound 50Baseline activity
Replacement of Bromo with Chloro75Investigating the role of halogen size and electronegativity in a key interaction.
Relocation of Methyl to para-position120Probing the steric and electronic requirements of the binding pocket in that region.
Replacement of Sulfonyl with Carbonyl>1000Demonstrating the critical role of the sulfonyl group for potent activity.
Replacement of Morpholine with Piperidine250Highlighting the importance of the morpholine oxygen for a potential hydrogen bond.

Correlation of Structural Features with Mechanistic Effects

Understanding how specific structural features of this compound translate into its mechanistic effects is a primary objective of its biological investigation. By correlating structural changes with downstream cellular or physiological outcomes, researchers can build a comprehensive picture of its mechanism of action.

For example, modifications that enhance target binding affinity are assessed for their impact on cellular signaling pathways. If the compound is an enzyme inhibitor, increased binding affinity should correlate with a more potent inhibition of the enzyme's activity in cell-based assays. The introduction of a bulky substituent on the phenyl ring might not only decrease binding affinity but could also potentially alter the compound's mode of inhibition from competitive to non-competitive by interacting with an allosteric site.

Pharmacophore and Target Interaction Mapping

Pharmacophore modeling is a crucial computational tool used to define the essential three-dimensional arrangement of functional groups in this compound that are responsible for its biological activity. A typical pharmacophore model for this compound would include key features such as:

A hydrogen bond acceptor: The oxygen atoms of the sulfonyl group and the morpholine ring.

A halogen bond donor: The bromo substituent on the phenyl ring.

A hydrophobic/aromatic feature: The methyl-substituted phenyl ring.

An additional hydrogen bond acceptor: The nitrogen atom of the morpholine ring, depending on the protonation state and the target environment.

This model serves as a 3D query to screen virtual compound libraries for novel scaffolds that might exhibit similar biological activity.

Target interaction mapping, often guided by co-crystal structures of the compound or its analogs bound to the target protein, provides a detailed view of the specific molecular interactions. For this compound, this mapping would likely reveal key interactions such as:

The sulfonyl oxygens forming hydrogen bonds with backbone amide protons or side-chain hydroxyl or amino groups of amino acid residues in the binding pocket.

The bromophenyl group engaging in hydrophobic and potentially halogen bonding interactions within a specific sub-pocket of the target.

The morpholine ring fitting into a defined space, with its oxygen atom possibly forming a hydrogen bond with a donor group on the protein.

These detailed interaction maps are invaluable for guiding the rational design of next-generation compounds with improved potency and selectivity. By understanding the precise binding mode, medicinal chemists can make targeted modifications to optimize interactions with the target protein, leading to more effective molecular entities.

Potential Academic and Research Applications of 4 5 Bromo 2 Methylphenylsulfonyl Morpholine

Development as a Biochemical Probe for Cellular and Molecular Processes

There is no specific information in the public domain detailing the development or use of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine as a biochemical probe. Molecules used as probes typically possess specific properties, such as fluorescence, affinity for a particular biological target, or the ability to report on a specific cellular event. While the morpholine (B109124) moiety is a common feature in biologically active compounds, the potential for this specific compound to act as a probe has not been explored in published literature.

Utilization as a Building Block in Complex Chemical Synthesis

Chemical suppliers categorize this compound as a reagent or intermediate for synthesis. synhet.com This suggests its potential utility as a building block. The structure contains several reactive sites: the brominated phenyl ring is suitable for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. The sulfonylmorpholine group can influence the electronic properties and spatial arrangement of resulting molecules. However, no specific, complex syntheses using this compound as a starting material or key intermediate have been documented in scientific papers.

Exploration in Materials Science Research (e.g., polymer chemistry, functional materials)

An extensive search of materials science literature did not yield any studies involving this compound. The development of functional materials often involves incorporating molecules with specific electronic, optical, or thermal properties into larger structures like polymers. While the bromo- and sulfonyl- groups could theoretically be used to tune such properties, there is no evidence that this compound has been investigated for applications in polymer chemistry or the creation of functional materials.

Role as a Catalyst or Ligand in Catalytic Systems

The morpholine nitrogen in the compound is part of a sulfonamide linkage, which significantly reduces its basicity and coordinating ability compared to a free amine. Therefore, it is unlikely to function as a typical ligand for metal catalysts in the same way that simpler morpholine derivatives might. While some specialized catalytic systems might exist where such a structure is beneficial, there are no published reports describing the use of this compound as either a catalyst or a ligand in any catalytic system.

Future Research Directions and Emerging Challenges

Advanced Synthetic Methodologies for Analog Generation

The generation of a diverse library of analogs based on the 4-(5-Bromo-2-methylphenylsulfonyl)morpholine scaffold is crucial for exploring its therapeutic potential. Future research will likely focus on developing more efficient and versatile synthetic strategies. Traditional methods for the synthesis of sulfonylmorpholines may have limitations, prompting the need for innovative approaches.

Key areas for advancement include:

Catalytic C-H Functionalization: Direct functionalization of the phenyl ring could allow for the introduction of a wide range of substituents without the need for pre-functionalized starting materials. This would streamline the synthesis of analogs with diverse electronic and steric properties.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based methodologies for the synthesis of this compound and its derivatives could accelerate the production of compound libraries for screening.

Combinatorial Synthesis: The use of automated combinatorial synthesis platforms can rapidly generate a large number of analogs by systematically varying the substituents on both the phenyl ring and the morpholine (B109124) moiety.

These advanced synthetic methods will be instrumental in creating a comprehensive library of compounds for structure-activity relationship (SAR) studies. nih.gov

Synthetic MethodologyPotential Advantages
Catalytic C-H FunctionalizationIncreased efficiency, reduced waste, access to novel analogs.
Flow ChemistryImproved safety, scalability, and reproducibility.
Combinatorial SynthesisRapid generation of large and diverse compound libraries.

Deeper Mechanistic Understanding of Biological Interactions

A fundamental challenge in the development of any new therapeutic agent is elucidating its mechanism of action. For this compound and its analogs, future research must aim to gain a deeper understanding of their interactions with biological targets at a molecular level.

This will involve:

Target Identification and Validation: High-throughput screening and chemoproteomics approaches can be employed to identify the protein targets of these compounds. Subsequent validation studies will be necessary to confirm the biological relevance of these interactions.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level insights into how these compounds bind to their targets. This information is invaluable for structure-based drug design.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of compound-target interactions.

A thorough understanding of the molecular basis of action will facilitate the rational design of more potent and selective analogs. acs.org

Integration of Multi-Omics Data in Biological Studies

The advent of "omics" technologies provides an unprecedented opportunity to investigate the biological effects of small molecules in a holistic manner. nashbio.comresearchgate.net Future studies on this compound should integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of its cellular impact. nashbio.comresearchgate.net

Multi-omics approaches can help to:

Uncover Novel Pathways: By analyzing changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the cellular pathways that are modulated by the compound. nih.gov

Identify Biomarkers: Omics data can aid in the discovery of biomarkers that predict a response to treatment with these compounds, paving the way for personalized medicine.

Assess Off-Target Effects: A multi-omics approach can help to identify unintended biological effects, providing a more complete safety profile of the compound. nashbio.com

The integration and interpretation of these large and complex datasets will require sophisticated bioinformatic tools and interdisciplinary collaborations. nih.gov

Omics TechnologyApplication in Drug Discovery
GenomicsIdentifying genetic variations that influence drug response.
TranscriptomicsAnalyzing changes in gene expression to understand drug mechanisms.
ProteomicsCharacterizing protein-drug interactions and downstream signaling effects.
MetabolomicsAssessing the impact of drugs on metabolic pathways.

Development of Novel Computational Models for Predictive Research

Computational modeling and machine learning are becoming increasingly important in drug discovery for predicting the properties and activities of new chemical entities. nih.govnih.gov For the this compound scaffold, the development of predictive computational models presents a significant opportunity to accelerate the discovery process.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models based on a diverse set of synthesized analogs can help to predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling and Virtual Screening: Creating a pharmacophore model based on the key structural features required for biological activity can enable the virtual screening of large compound libraries to identify novel hits.

Machine Learning and Artificial Intelligence: Advanced machine learning algorithms can be trained on existing chemical and biological data to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic parameters. biorxiv.org

These computational approaches, when used in conjunction with experimental validation, can significantly reduce the time and cost associated with drug discovery. nih.gov

Investigation of Multi-Target Modulators Based on the Compound Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets and pathways. nih.gov The development of drugs that can modulate multiple targets simultaneously is a promising therapeutic strategy. nih.gov The this compound scaffold, with its potential for diverse functionalization, is an attractive starting point for the design of multi-target modulators.

Future research in this area will focus on:

Rational Design of Multi-Target Ligands: By integrating structural information about different biological targets, it may be possible to design single molecules that can interact with multiple targets of interest.

Systems Biology Approaches: Understanding the complex network of interactions within a cell is crucial for identifying optimal combinations of targets to modulate for a desired therapeutic effect.

Phenotypic Screening: Phenotypic screening assays, which measure the effect of a compound on cell behavior or function, can be a powerful tool for identifying multi-target modulators without a priori knowledge of their specific targets.

The development of multi-target agents based on the this compound scaffold represents a challenging but potentially highly rewarding area of future research.

Q & A

Q. What are the established synthetic methodologies for 4-(5-Bromo-2-methylphenylsulfonyl)morpholine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis often involves nickel-catalyzed cross-coupling reactions. For example, morpholine derivatives can be synthesized via amination using aryl bromides (e.g., 4-bromobenzotriazole) with morpholine in the presence of nickel catalysts under optimized conditions (e.g., 3 equivalents of amine, 0.2 mmol aryl bromide, ambient temperature) . Reaction parameters such as solvent polarity, catalyst loading, and temperature must be systematically varied to maximize yield and purity. Monitoring via thin-layer chromatography (TLC) or HPLC is critical for intermediate validation.

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Key characterization methods include:

  • Raman/IR Spectroscopy : Assign vibrational modes (e.g., C-H stretching at ~2980–3145 cm⁻¹ for morpholine and benzene rings) and track pressure-induced shifts (e.g., band splitting at 1.7 GPa) .
  • NMR : Analyze chemical shifts for sulfonyl and bromo substituents; compare with computed spectra from ab-initio calculations .
  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. Bond angles and torsion angles (e.g., C-S-O ~106–122°) provide conformational insights .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer: Discrepancies in bond lengths or angles may arise from twinning, disorder, or poor data resolution. To address this:

  • Employ high-resolution X-ray data (e.g., synchrotron sources) and refine using SHELXL with restraints for disordered regions .
  • Validate hydrogen bonding (C–H···O interactions) and packing motifs via Mercury software .
  • Cross-check with DFT-optimized geometries to identify outliers in experimental data .

Q. What pressure-induced structural changes occur in crystalline this compound, and how do they affect its properties?

Methodological Answer: High-pressure Raman studies (0–3.5 GPa) reveal:

  • Phase Transitions : Merging/splitting of vibrational modes (e.g., 1175 cm⁻¹ splitting at 1.7 GPa) indicates conformational changes .
  • Hydrogen Bonding : C–H···O interactions weaken under pressure, altering lattice stability.
  • Methodological Recommendations : Combine Raman with dielectric spectroscopy and XRD to correlate vibrational shifts with crystallographic phase transitions .

Q. How does the sulfonyl group influence the compound’s reactivity in catalytic applications?

Methodological Answer: The sulfonyl moiety enhances electrophilicity, enabling participation in:

  • Nucleophilic Substitution : Reactivity with amines or thiols under basic conditions.
  • Cross-Coupling : Nickel-catalyzed reactions (e.g., with aryl bromides) for functionalized derivatives .
  • Catalytic Screening : Use kinetic studies (e.g., variable-temperature NMR) to assess turnover rates and intermediate stability.

Research Gaps and Future Directions

  • High-Throughput Phasing : Integrate SHELXC/D/E pipelines for rapid crystallographic analysis of derivatives .
  • Mechanistic Studies : Use in situ IR/Raman under catalytic conditions to track sulfonyl group reactivity.
  • Multivariate Analysis : Apply machine learning to correlate structural parameters (e.g., bond angles) with catalytic activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.